molecular formula C23H24FN5 B4538993 1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

Cat. No. B4538993
M. Wt: 389.5 g/mol
InChI Key: QUKGSOVSHLCELK-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their diverse biological activities. While specific studies on this exact compound are limited, research on similar compounds provides insights into its potential properties and applications.

Synthesis Analysis

The synthesis of compounds similar to this chemical often involves reactions that yield products with both acetylcholinesterase and monoamine oxidase inhibitory properties. Kumar et al. (2013) demonstrated the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, which share a similar structure, indicating a potential synthesis pathway for our compound of interest (Kumar et al., 2013).

Molecular Structure Analysis

While specific data on this molecule's structure is not available, related compounds exhibit complex interactions within their molecular frameworks. For instance, Shimoga et al. (2018) characterized a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using various spectroscopic techniques, providing a baseline for understanding similar structures (Shimoga et al., 2018).

Chemical Reactions and Properties

Related compounds, such as those studied by Mano et al. (2004), have been shown to undergo structural modifications affecting their pharmacokinetic and toxicological profiles. These modifications often aim to enhance biological activity and bioavailability, suggesting similar potential chemical reactions and properties for the compound (Mano et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, like solubility and crystallinity, can be influenced by various structural elements. For instance, the study by Kumarasinghe et al. (2009) on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid highlights how modifications in molecular structure can impact these properties (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often determined by the functional groups present in the molecule. The study by McLaughlin et al. (2016) on a similar compound shows how structural elements can affect these properties, guiding the understanding of our compound of interest (McLaughlin et al., 2016).

properties

IUPAC Name

1-[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5/c1-17-6-4-9-21(12-17)29-15-19(14-27(2)16-22-25-10-11-28(22)3)23(26-29)18-7-5-8-20(24)13-18/h4-13,15H,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGSOVSHLCELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CN(C)CC4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 2
1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 3
Reactant of Route 3
1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 4
Reactant of Route 4
1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 6
Reactant of Route 6
1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

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